molecular formula C7H4BrF3O B1391345 1-Bromo-2-difluoromethoxy-3-fluoro-benzene CAS No. 954235-98-4

1-Bromo-2-difluoromethoxy-3-fluoro-benzene

Cat. No. B1391345
M. Wt: 241 g/mol
InChI Key: KUCGCFDIABRYPJ-UHFFFAOYSA-N
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Description

1-Bromo-2-difluoromethoxy-3-fluoro-benzene is a chemical compound with the molecular formula C7H4BrF3O and a molecular weight of 241.01 . It is used for proteomics research .


Synthesis Analysis

The synthesis of 1-Bromo-2-difluoromethoxy-3-fluoro-benzene involves the use of palladium catalysis. The reactivity of di-, tri-, and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored. High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-difluoromethoxy-3-fluoro-benzene consists of a benzene ring substituted with bromo, difluoromethoxy, and fluoro groups .


Chemical Reactions Analysis

1-Bromo-2-difluoromethoxy-3-fluoro-benzene can undergo direct arylations with a set of heteroarenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-difluoromethoxy-3-fluoro-benzene include a boiling point of 196-197 °C and a density of 1.585 g/mL at 25 °C .

Scientific Research Applications

Organometallic Synthesis

1-Bromo-2-difluoromethoxy-3-fluoro-benzene and its derivatives are used in organometallic synthesis. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, has been used for the preparation of various synthetically useful reactions via phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).

Synthesis of Chiral Compounds

This chemical is involved in the synthesis of chiral compounds. For instance, it is used in the synthesis of chiral 1-bromo-1-fluoro-1-iodo-alditols from carbohydrate series (Francisco et al., 2004).

Aryne Chemistry

1-Bromo-2-difluoromethoxy-3-fluoro-benzene is significant in aryne chemistry. It is used to generate arynes, which are then involved in cycloaddition reactions to produce various naphthalene derivatives (Schlosser & Castagnetti, 2001).

Spectroscopic Studies

This compound and its variants are used in spectroscopic studies to understand molecular structures and vibrations. For example, studies on trisubstituted benzenes like 1-bromo-2,4-difluoro-, and 1-bromo-3,5-difluoro-benzenes help in understanding their electronic absorption, infrared, and Raman spectra (Aralakkanavar et al., 1991).

Fluorination Reactions

Compounds like 1-Bromo-2-difluoromethoxy-3-fluoro-benzene are utilized in fluorination reactions. The fluorination of certain benzene derivatives leads to the synthesis of compounds with varying bromo and fluoro groups, revealing insights into reaction mechanisms and conditions (Zhao et al., 2016).

Safety And Hazards

1-Bromo-2-difluoromethoxy-3-fluoro-benzene can be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCGCFDIABRYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669671
Record name 1-Bromo-2-(difluoromethoxy)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-difluoromethoxy-3-fluoro-benzene

CAS RN

954235-98-4
Record name 1-Bromo-2-(difluoromethoxy)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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